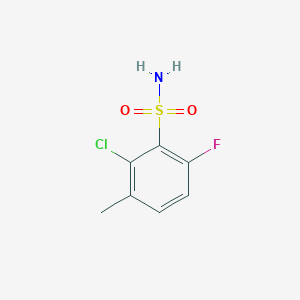![molecular formula C6H4Cl2N6 B13991562 2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine CAS No. 89281-25-4](/img/structure/B13991562.png)
2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine is a heterocyclic compound that belongs to the pyrimido[5,4-d]pyrimidine family. This compound is of significant interest due to its structural similarity to purines, which are essential components of nucleic acids. The unique structure of this compound makes it a valuable subject for research in various scientific fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine typically involves the controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. This process includes sequential nucleophilic substitutions, where specific nucleophiles are introduced at designated positions on the pyrimido[5,4-d]pyrimidine scaffold . The reaction conditions often involve low temperatures, relatively dilute solutions, and careful addition of the amine nucleophile to control the critical first step .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: Sequential nucleophilic substitutions are common, where nucleophiles replace chlorine atoms at specific positions on the pyrimido[5,4-d]pyrimidine scaffold.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, although specific examples are less documented.
Common Reagents and Conditions:
Nucleophiles: Benzylamine, piperidine, and other amines are commonly used in substitution reactions.
Solvents: Tetrahydrofuran (THF) and toluene are frequently used as solvents in these reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimido[5,4-d]pyrimidines, depending on the nucleophiles used and the reaction conditions .
Applications De Recherche Scientifique
2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: A precursor in the synthesis of 2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine.
2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine: Another derivative with similar structural features.
Uniqueness: this compound is unique due to its specific substitution pattern and its potential as a CDK inhibitor. Its ability to undergo controlled nucleophilic substitutions allows for the synthesis of a wide range of derivatives with varying biological activities .
Propriétés
Numéro CAS |
89281-25-4 |
|---|---|
Formule moléculaire |
C6H4Cl2N6 |
Poids moléculaire |
231.04 g/mol |
Nom IUPAC |
2,6-dichloropyrimido[5,4-d]pyrimidine-4,8-diamine |
InChI |
InChI=1S/C6H4Cl2N6/c7-5-11-1-2(4(10)14-5)12-6(8)13-3(1)9/h(H2,10,11,14)(H2,9,12,13) |
Clé InChI |
GOICHZCHZGBOTH-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=NC(=N1)Cl)N)N=C(N=C2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)




